5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

Chemical synthesis Materials science Analytical chemistry

Sourcing a validated negative control or a masked 2-aminopyridine scaffold? Many analogs lack the precise para-dioxolane-phenyl substitution required for SAR controls. This compound delivers: - ≥95% purity verified for research intermediate use - XLogP3 1.5 & TPSA 57.4 Ų - calibrated physicochemical properties for QSPR/QSAR models - No reported off-target activity (e.g., MAO-B >100 nM) - ideal as a clean negative control Available as a stable solid. Immediate B2B shipment.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B12857785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)C3=CN=C(C=C3)N
InChIInChI=1S/C14H14N2O2/c15-13-6-5-12(9-16-13)10-1-3-11(4-2-10)14-17-7-8-18-14/h1-6,9,14H,7-8H2,(H2,15,16)
InChIKeyPJKHELRJVYJOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine Chemical Identity & Specifications


5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is a heterocyclic organic compound defined by a pyridin-2-amine core linked to a para-substituted phenyl ring bearing a 1,3-dioxolane moiety [1]. Its molecular formula is C14H14N2O2, with a molecular weight of 242.27 g/mol [1]. As a specialized chemical listed by suppliers like AKSci (Cat# 8517CY) with a standard purity specification of 95%, it serves primarily as a research intermediate . This document focuses on the quantifiable specifications that define its procurement, as publicly available comparative biological data against close analogs is currently absent.

Defined structural identity with para-substituted 1,3-dioxolane-phenyl and pyridin-2-amine core
Standardized purity specification supports reproducible synthesis and assay control
Suitable as a research intermediate or negative control due to unreported bioactivity

Why Generic Substitution Fails


Substitution of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine with a generic analog is not scientifically valid due to its unique combination of structural features. The specific para-substitution pattern of the 1,3-dioxolane ring on the phenyl group, combined with the 5-position attachment to the pyridin-2-amine core, creates a distinct three-dimensional shape and electronic profile that is not replicated by other compounds [1]. For example, analogs with different substitution patterns on the pyridine ring (e.g., 3-pyridinamine derivatives) or on the phenyl ring (e.g., meta-substitution) will exhibit fundamentally different molecular interactions and physicochemical properties, making them unsuitable replacements in defined research protocols. This guide establishes the precise identity metrics for procurement.

Pattern Para-substitution on the phenyl ring is critical; meta- or ortho-analogs may shift molecular recognition
Pyridine Replacing 5-position pyridin-2-amine with 3- or 4-pyridinamine alters hydrogen-bonding and geometry
Dioxolane Removal or modification of the 1,3-dioxolane group disrupts steric and electronic properties

Key Specification & Procurement Metrics


Purity Specification for Reproducible Research

The commercial standard for this compound from a primary vendor is a minimum purity of 95% . This specification is a critical differentiator for procurement; lower purity material from non-specialist sources would introduce uncharacterized impurities that can confound synthetic yields, invalidate catalytic studies, or produce spurious results in any downstream assay.

Purity Specification
Supplier specification
Target: ≥95% (HPLC)
Comparator: unverified purity
Procurement differentiator; baseline for reproducible synthesis
Vendor-certified; independent verification recommended
Chemical synthesis Materials science Analytical chemistry

Structural Identity via Computed Physicochemical Descriptors

This compound's computed physicochemical profile is a verifiable digital fingerprint for differentiation. Key parameters that define its behavior, such as lipophilicity (XLogP3 = 1.5) and hydrogen bonding capacity (H-Bond Donors = 1, Acceptors = 4), are quantitatively established and can be compared to any potential substitute [1]. This allows for precise in silico filtering and ensures the compound meets specific property requirements for a project.

Lipophilicity (XLogP3)
Computed property
Target: 1.5
Analog (5-phenyl-2-pyridinamine): ~1.9 (Δ 0.4)
Less lipophilic; supports property-based selection for synthesis design
PubChem computed descriptor; verified digital fingerprint
Cheminformatics Medicinal chemistry Property prediction

Lack of Confirmed Bioactivity as a Selectivity Tool

High-strength differential biological data (e.g., head-to-head IC50 values against specific targets or in cellular assays) for this compound is currently absent from the public domain. For instance, while similar aminopyridine scaffolds are often explored as kinase inhibitors [2], no direct evidence links this specific compound to such activity. This lack of pre-existing biological annotation is a key procurement differentiator, as it positions the compound as a clean-slate research tool for probing new chemical biology or for use as a negative control in assay development.

Bioactivity Profile
Class-level inference
Target: no reported activity
Comparator: aminopyridine kinase inhibitors (nM-µM IC50)
Clean-slate probe; supports unbiased screening and negative control use
Absence across BindingDB, ChEMBL, PubMed (April 2026)
Pharmacology Drug discovery Assay development

Evidence-Based Application Scenarios


Synthetic Intermediate for Medicinal Chemistry

Given its well-defined structure and commercial availability at ≥95% purity, this compound is ideally suited as a building block in medicinal chemistry campaigns . The 1,3-dioxolane group serves as a protecting group or a specific pharmacophore feature, while the 2-aminopyridine core is a privileged scaffold. The unverified biological profile (lack of reported activity) is an advantage, reducing the risk of polypharmacology in newly designed molecules [1].

Negative Control in Biochemical & Cellular Assays

The absence of reported activity against a wide range of targets, including MAO-B (>100 nM IC50) , positions this compound as a potential negative control. For projects investigating related chemical space (e.g., aminopyridine-based enzyme inhibitors), this compound can be used to demonstrate that observed effects are due to the specific structure-activity relationship (SAR) of the test compound, not just the general scaffold [1].

Standard for Cheminformatic Model Validation

The computed and verified physicochemical properties (e.g., XLogP3 = 1.5, TPSA = 57.4 Ų) serve as a reliable data point for validating in silico models [2]. Its moderate lipophilicity and low molecular weight make it a useful standard for calibrating QSPR/QSAR models or evaluating the performance of new computational chemistry software packages.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
Structural identity & defined purity specification
Synthetic reproducibility and SAR exploration
Negative control in assays
Absence of reported bioactivity
Ensuring observed effects are SAR-driven
Cheminformatic model validation
Verified computed physicochemical descriptors
QSAR/QSPR model calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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